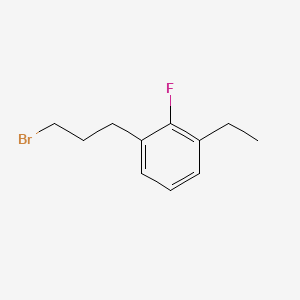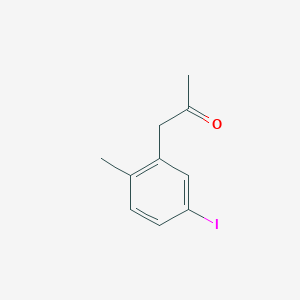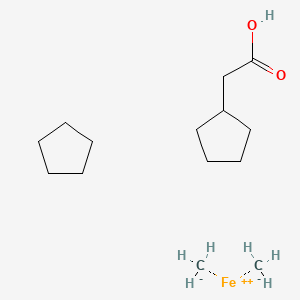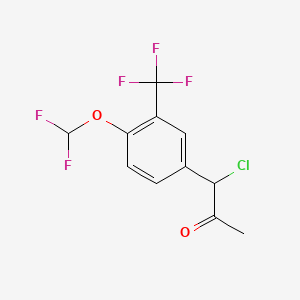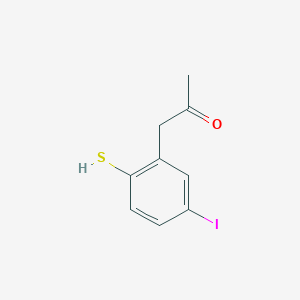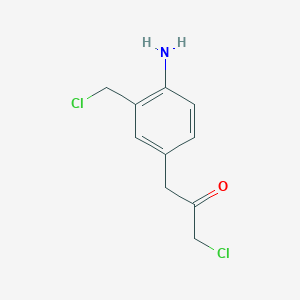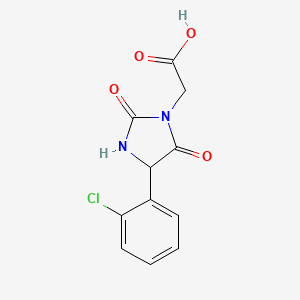
2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a chemical compound that features a chlorinated phenyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2-chlorophenylacetic acid with an imidazolidinone derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of dichloromethane as a solvent and a base such as pyridine can aid in the reaction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenylacetic acid: A precursor in the synthesis of the target compound.
4-Chlorophenylacetic acid: Another chlorinated derivative with similar properties.
2-Chlorophenylacetoxy cellulosics: Used in material science applications
Uniqueness
2-(4-(2-Chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific structure, which combines a chlorinated phenyl group with an imidazolidinone ring and an acetic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H9ClN2O4 |
|---|---|
Peso molecular |
268.65 g/mol |
Nombre IUPAC |
2-[4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H9ClN2O4/c12-7-4-2-1-3-6(7)9-10(17)14(5-8(15)16)11(18)13-9/h1-4,9H,5H2,(H,13,18)(H,15,16) |
Clave InChI |
GHFLYWQNIQLAME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C(=O)N(C(=O)N2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


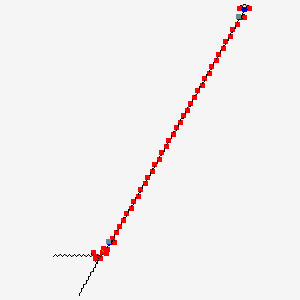
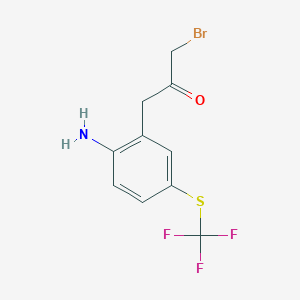
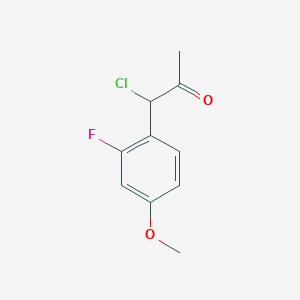
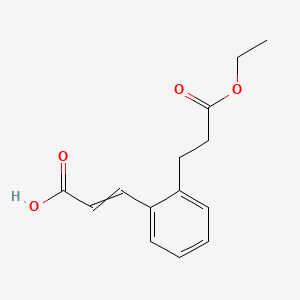

![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
